molecular formula C11H18O2 B12619602 4-Cyclohexylpent-2-enoic acid CAS No. 920007-11-0

4-Cyclohexylpent-2-enoic acid

Cat. No.: B12619602
CAS No.: 920007-11-0
M. Wt: 182.26 g/mol
InChI Key: WTDHZPRYJSRVOZ-UHFFFAOYSA-N
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Description

4-Cyclohexylpent-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a pent-2-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with pent-2-enoic acid chloride under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid chain to a single bond, forming 4-cyclohexylpentanoic acid.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the cyclohexyl ring or the pent-2-enoic acid chain are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: 4-Cyclohexylpentanoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Cyclohexylpent-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions are mediated by the compound’s ability to bind to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylpropanoic acid
  • Cyclohexylbutanoic acid

Uniqueness

4-Cyclohexylpent-2-enoic acid is unique due to the presence of both a cyclohexyl group and a pent-2-enoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

920007-11-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-cyclohexylpent-2-enoic acid

InChI

InChI=1S/C11H18O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,12,13)

InChI Key

WTDHZPRYJSRVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O)C1CCCCC1

Origin of Product

United States

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